6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced by reacting the chlorinated quinazolinone with a thiol derivative, such as 3-chlorobenzenethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the quinazolinone core using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated quinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4-one: Lacks the chlorine and sulfanylmethyl groups, which may result in different biological activities.
6-Chloro-2-(methylthio)-3-phenylquinazolin-4-one: Contains a methylthio group instead of the sulfanylmethyl group, which can affect its reactivity and interactions with biological targets.
3-(2-Methylphenyl)-2-phenylquinazolin-4-one: Lacks the chlorine atoms, which may influence its chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-14-5-2-3-8-20(14)26-21(13-28-17-7-4-6-15(23)11-17)25-19-10-9-16(24)12-18(19)22(26)27/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTONJYOTXVQLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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